
4-(Bromomethyl)benzaldehyde
Overview
Description
4-(Bromomethyl)benzaldehyde is an organic compound with the molecular formula C8H7BrO. It is characterized by the presence of a bromomethyl group attached to a benzaldehyde moiety. This compound is a pale yellow liquid with a strong aromatic odor and is used as an intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-(Bromomethyl)benzaldehyde can be synthesized through the bromination of p-tolualdehyde. The process involves the following steps:
Bromination: p-Tolualdehyde is treated with bromine in the presence of a catalyst such as iron or aluminum bromide. This reaction introduces a bromine atom to the methyl group, forming this compound.
Purification: The crude product is purified through distillation or recrystallization to obtain the desired compound with high purity.
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems enhances the efficiency and safety of the production process.
Chemical Reactions Analysis
4-(Bromomethyl)benzaldehyde undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles such as amines, thiols, or alcohols. Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide.
Oxidation Reactions: The aldehyde group can be oxidized to form carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The aldehyde group can be reduced to form alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products Formed:
- Substitution reactions yield various substituted benzaldehydes.
- Oxidation reactions produce 4-(Bromomethyl)benzoic acid.
- Reduction reactions result in 4-(Bromomethyl)benzyl alcohol.
Scientific Research Applications
4-(Bromomethyl)benzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals, agrochemicals, and dyes.
Biology: It serves as a building block for the synthesis of biologically active compounds and probes for studying biological processes.
Medicine: It is involved in the development of new drugs and therapeutic agents.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(Bromomethyl)benzaldehyde depends on its chemical reactivity. The bromomethyl group is highly reactive and can undergo nucleophilic substitution reactions, leading to the formation of various derivatives. The aldehyde group can participate in oxidation and reduction reactions, further diversifying its chemical behavior. These reactions enable the compound to interact with different molecular targets and pathways, making it a versatile intermediate in organic synthesis.
Comparison with Similar Compounds
4-(Bromomethyl)benzaldehyde can be compared with other similar compounds such as:
4-Bromobenzaldehyde: This compound lacks the methyl group and has different reactivity and applications.
4-(Chloromethyl)benzaldehyde: Similar in structure but with a chlorine atom instead of bromine, leading to different reactivity and uses.
4-(Methylthio)benzaldehyde: Contains a methylthio group instead of bromomethyl, resulting in distinct chemical properties and applications.
Uniqueness: The presence of the bromomethyl group in this compound imparts unique reactivity, making it a valuable intermediate in the synthesis of a wide range of organic compounds.
Biological Activity
4-(Bromomethyl)benzaldehyde is an organobromine compound that serves as a versatile building block in organic synthesis. Its unique structure, characterized by a bromomethyl group and an aldehyde functional group, allows it to participate in various chemical reactions, making it valuable in the development of biologically active compounds. This article explores the biological activity of this compound, including its mechanisms of action, pharmacokinetics, and applications in medicinal chemistry.
- Chemical Formula : C8H8BrO
- Molecular Weight : 215.05 g/mol
- Melting Point : 99 °C
- Boiling Point : 277.9 °C
This compound primarily acts through its reactivity as both a benzaldehyde and an aryl bromide. The bromomethyl group serves as an excellent leaving group, facilitating nucleophilic substitution reactions. This property is crucial for synthesizing various derivatives that exhibit biological activity.
Key Reactions
- Substitution Reactions : The bromomethyl group can be replaced by nucleophiles such as amines and thiols.
- Oxidation Reactions : The aldehyde can be oxidized to form carboxylic acids.
- Reduction Reactions : The aldehyde can be reduced to form alcohols.
Antimicrobial Properties
Research indicates that derivatives of this compound exhibit significant antimicrobial activity. For instance, studies have shown that certain substituted benzaldehydes can inhibit bacterial growth effectively. The biological activity often correlates with the presence of specific functional groups attached to the benzaldehyde moiety.
Case Study: Benzimidazole Derivatives
A study synthesized various benzimidazole-based compounds incorporating substituted benzaldehydes, including this compound. These compounds were screened for their inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes implicated in neurodegenerative diseases like Alzheimer's. Some derivatives demonstrated potent inhibition with IC50 values comparable to standard drugs like donepezil .
Compound | AChE IC50 (µM) | BuChE IC50 (µM) |
---|---|---|
Benzimidazole derivative 1 | 0.050 ± 0.001 | 0.080 ± 0.001 |
Benzimidazole derivative 2 | 25.30 ± 0.40 | 25.80 ± 0.40 |
Donepezil (standard) | 0.016 ± 0.12 | 0.30 ± 0.010 |
Pharmacokinetics
The pharmacokinetic profile of this compound suggests good bioavailability due to its appropriate melting and boiling points, which indicate stability under physiological conditions. Its reactivity allows it to participate in metabolic pathways that may enhance or alter its biological effects.
Applications in Medicinal Chemistry
This compound is utilized in the synthesis of various pharmaceuticals and agrochemicals. It serves as an intermediate for developing new drugs targeting multiple biological pathways, including those involved in cancer and neurodegenerative diseases.
Synthesis of Therapeutic Agents
The compound has been employed in synthesizing thromboxane A2 inhibitors and other therapeutic agents through cross-coupling reactions with various nucleophiles. Its ability to act as a versatile building block enables the creation of complex molecules with potential therapeutic benefits.
Q & A
Basic Research Questions
Q. What are the key synthetic routes for 4-(bromomethyl)benzaldehyde, and how can its aldehyde group be protected during reactions?
- Methodology : A common synthesis involves reducing 4-(bromomethyl)benzonitrile (CAS-derived intermediate) using diisobutylaluminum hydride (DIBAL-H) in the presence of 10% sulfuric acid, yielding this compound with 90% efficiency . To protect the aldehyde group during subsequent reactions (e.g., SN2 substitutions), 1,2-ethanedithiol and BF3·Et2O are used to form a thioacetal-protected intermediate (e.g., 4-(bromomethyl)benzenedithiane) . This prevents undesired side reactions with nucleophiles targeting the aldehyde.
Q. What are the critical physical and chemical properties of this compound relevant to experimental design?
- Key Properties :
- Molecular Formula : C8H7BrO; Molar Mass : 199.04 g/mol .
- Melting Point : 95°C .
- Storage : Requires storage at <–15°C to maintain stability and prevent decomposition .
- Reactivity : Incompatible with strong oxidizers; decomposition products include CO, CO2, and bromide gases .
Q. How should researchers safely handle and mitigate risks associated with this compound?
- Safety Protocol :
- Personal Protective Equipment (PPE) : Use NIOSH/MSHA-approved respirators, chemical-resistant gloves (e.g., nitrile), and OSHA-compliant eye protection .
- First Aid : For skin contact, wash immediately with soap/water (≥15 min); for eye exposure, irrigate with water for 10–15 min and consult an ophthalmologist .
- Spill Management : Collect spills in closed containers, avoid drainage into waterways, and ventilate the area .
Advanced Research Questions
Q. How does the bromomethyl group influence reactivity in cross-coupling or substitution reactions?
- Mechanistic Insight : The bromomethyl moiety serves as an electrophilic site for SN2 reactions. For example, in carbonane-based drug delivery systems, it reacts with nucleophiles (e.g., carbonane anions) to form covalent bonds, enabling targeted molecular conjugates . Kinetic studies show second-order reaction rates (e.g., L mol min in DMF), influenced by solvent polarity and steric hindrance .
Q. What challenges arise from limited toxicological data, and how can researchers address them?
- Risk Mitigation : Current safety data sheets (SDS) indicate acute toxicity (oral, dermal, inhalation) but lack chronic exposure or ecotoxicological data . Researchers should:
- Use ALARA principles (As Low As Reasonably Achievable) for handling.
- Conduct in vitro cytotoxicity assays (e.g., MTT tests) prior to in vivo studies.
- Monitor air quality in labs using real-time gas detectors for bromide emissions .
Q. How is this compound utilized in photoactive or catalytic systems?
- Application Example : In photoredox catalysis, it participates in radical-mediated C–C bond formation. Under blue light, tungsten(VI) complexes catalyze homocoupling of benzyl bromide derivatives (e.g., ethyl 4-(bromomethyl)benzoate), generating biaryl structures via benzyl radical intermediates . Reaction optimization requires inert atmospheres (e.g., N2) to suppress oxidation byproducts .
Q. What strategies improve regioselectivity when using this compound in multi-step syntheses?
- Synthetic Design :
- Protection-Deprotection : Shield the aldehyde with dithiane groups to direct bromomethyl reactivity toward desired nucleophiles .
- Solvent Effects : Polar aprotic solvents (e.g., THF) enhance SN2 efficiency, while bulky bases (e.g., DIPEA) minimize elimination side reactions .
- Kinetic Monitoring : Use NMR (e.g., H-NMR tracking of aromatic protons at 7.12–7.50 ppm) to confirm intermediate formation .
Properties
IUPAC Name |
4-(bromomethyl)benzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrO/c9-5-7-1-3-8(6-10)4-2-7/h1-4,6H,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYPVBKDHERGKJG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CBr)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40458703 | |
Record name | 4-(bromomethyl)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40458703 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
51359-78-5 | |
Record name | 4-(bromomethyl)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40458703 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(bromomethyl)benzaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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